5-(Trifluoromethyl)nicotinaldehyde
Overview
Description
5-(Trifluoromethyl)nicotinaldehyde is a compound that is part of a broader class of trifluoromethylated organic molecules. These compounds are of significant interest due to their utility in various chemical syntheses and potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique physical and chemical properties to the molecules, making them valuable in drug design and material science.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related compound, involves the use of hypervalent iodine-based electrophilic trifluoromethylating reagents . Another example is the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is achieved through trifluoromethylation of an aryl iodide using a cost-effective system . These methods highlight the advancements in the synthesis of trifluoromethylated compounds, which are crucial for the development of novel anti-infective agents and other applications.
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. For example, the structure of a new family of high-density energetic salts was supported by single-crystal X-ray structuring . Similarly, the structure of a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD and NMR spectroscopy . These structural analyses are essential for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Trifluoromethylated compounds participate in various chemical reactions due to their unique reactivity. For instance, 4-trifluoromethylsydnones undergo regioselective alkyne cycloaddition reactions to form 5-trifluoromethylpyrazoles, which have been used in the synthesis of the herbicide fluazolate . Additionally, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids and α-trifluoromethyl alkenes leads to the synthesis of 5-fluoro-dihydroindolizines, showcasing the versatility of trifluoromethylated compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. These properties include high density, moderate to good thermal stability, and excellent detonation properties, as seen in the energetic salts of trinitromethyl-substituted triazoles . The trifluoromethyl group also affects the solubility and pharmacokinetic parameters of drug candidates, as demonstrated by the co-crystal 5-Fluorouracil-nicotinamide, which showed improved anti-tumor effects compared to 5-FU alone .
Scientific Research Applications
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Pharmaceuticals
- The trifluoromethyl group is widely used in pharmaceutical compounds . It’s found in more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- The trifluoromethyl group is strongly electron-withdrawing, which can affect the properties and behaviors of the compounds it’s part of .
- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
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Agrochemicals
- Trifluoromethylpyridine (TFMP) and its derivatives, which would include “5-(Trifluoromethyl)nicotinaldehyde”, are used in the agrochemical industry .
- The major use of TFMP derivatives is in the protection of crops from pests .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Photoredox Catalysis
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Synthesis of Heteroaromatic Trifluoromethyl Ethers
- A series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl or higher perfluoroalkyl ethers .
- This is achieved by the reaction of the corresponding N-oxides with trifluoromethyl or higher perfluoroalkyl triflate .
- Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]-, is used here as a bifunctional reagent to render the heteroarene more electrophilic .
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Veterinary Products
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Functional Materials
- Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine .
- The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
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Synthesis of Trifluoromethyl Ethers
- Trifluoromethyl ethers are synthesized by transforming a series of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers .
- This is achieved by the reaction of the corresponding N-oxides with trifluoromethyl or higher perfluoroalkyl triflate .
- Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]-, is used here as a bifunctional reagent to render the heteroarene more electrophilic .
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Bioactive Compounds
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Fluorinated Pesticides
- The biggest group of fluorinated pesticides are the compounds containing a trifluoromethyl group (mainly at aromatic rings), followed by aromatic compounds containing an isolated fluorine atom .
- Only five pesticides containing OCF3-groups are so far registered .
- It was estimated that the number of fluorinated compounds currently under development represent some 35–50% of the all active ingredients under development .
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEHHNVILFHOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563714 | |
Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)nicotinaldehyde | |
CAS RN |
131747-67-6 | |
Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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